![molecular formula C16H17N3O3 B2949459 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide CAS No. 1428372-99-9](/img/structure/B2949459.png)
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide
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Overview
Description
This compound is a derivative of isoxazole-carboxamide . It has been synthesized and studied for its potential as an anticancer agent . The compound has shown promising results in in-vitro cytotoxic evaluation against several cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . All the synthesized compounds were characterized using IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .Molecular Structure Analysis
The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP76-311++G(d,p) method . The theoretical data showed a good agreement with the experimental ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using various spectroscopy techniques, including IR, HRMS, 1H-NMR, and 13C-NMR . The compound also exhibits promising nonlinear optical (NLO) properties .Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized and characterized using X-ray, FTIR, and NMR spectroscopic techniques . The molecular geometry and spectral parameters of the compound were computed by the DFT/B3LYP76-311++G(d,p) method .
DFT Study
A Density Functional Theory (DFT) study was conducted on the compound. The theoretical data showed a good agreement with the experimental ones .
Nonlinear Optical Properties
The compound has been analyzed for its nonlinear optical (NLO) properties. The mean polarizability (α) and first-order hyperpolarizability values (β) were calculated, suggesting promising NLO properties .
Polymorphism Study
A study on polymorphism in N-(5-methylisoxazol-3-yl)malonamide was conducted. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .
Crystallization Mechanism
An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .
Modulation of Sigma-1 Receptor
Experiments with electrically stimulated rat vas deference contractions induced by the PRE-084, an agonist of sigma-1 receptor, showed that the compound was an effective positive allosteric modulator of sigma-1 receptor .
Future Directions
The compound has shown promising results as an anticancer agent, particularly against melanoma . Future research could focus on further evaluating its anticancer properties and exploring its potential use in cancer treatment. Additionally, the use of a nano-emulgel strategy to improve the permeability of the compound into cancer cells could be a promising direction for future research .
properties
IUPAC Name |
5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-5-6-12(8-14(10)19-7-3-4-15(19)20)18-16(21)13-9-17-22-11(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRKCZCPJYNJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)isoxazole-4-carboxamide |
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